molecular formula C15H8Cl2N2O5S B2571085 5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate CAS No. 2361778-23-4

5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate

Cat. No.: B2571085
CAS No.: 2361778-23-4
M. Wt: 399.2
InChI Key: JTYLKQBIJAKNSV-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core substituted with chlorine atoms at positions 5 and 7, and a sulfonate group attached to a nitrobenzene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the chlorination of quinoline to introduce chlorine atoms at the 5 and 7 positions. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Next, the sulfonation of 4-nitrobenzene is carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonate group. The final step involves coupling the chlorinated quinoline with the sulfonated nitrobenzene derivative, typically using a base such as sodium hydroxide (NaOH) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroquinolin-8-ol: Shares the quinoline core with chlorine substitutions but lacks the nitrobenzene sulfonate group.

    5-Chloro-8-quinolinol: Contains a single chlorine substitution and a hydroxyl group.

    5,7-Diiodo-8-hydroxyquinoline: Features iodine substitutions instead of chlorine.

Uniqueness

5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate is unique due to the presence of both chlorine and nitrobenzene sulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O5S/c16-12-8-13(17)15(14-11(12)2-1-7-18-14)24-25(22,23)10-5-3-9(4-6-10)19(20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLKQBIJAKNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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